molecular formula C15H29NO9 B611198 t-Boc-Aminooxy-PEG4-CH2CO2H CAS No. 2028281-90-3

t-Boc-Aminooxy-PEG4-CH2CO2H

Cat. No.: B611198
CAS No.: 2028281-90-3
M. Wt: 367.4
InChI Key: JVRAJIPQLHJVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-Aminooxy-PEG4-CH2CO2H is a polyethylene glycol (PEG) derivative that contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily used as a crosslinking reagent in various biochemical and pharmaceutical applications. The PEG4 spacer enhances its solubility in aqueous media, making it suitable for use in biological systems .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG4-CH2CO2H plays a crucial role in biochemical reactions as a crosslinking reagent. The terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . This reaction is essential for conjugating biomolecules such as proteins, peptides, and other amine-containing compounds. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various biochemical assays .

Cellular Effects

This compound influences cellular processes by modifying proteins and peptides through amide bond formation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound to specific proteins can alter their activity, localization, and interactions with other biomolecules . These changes can have downstream effects on cellular functions, including cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a reactive intermediate that subsequently reacts with the amine group . The Boc-protected aminooxy group can be deprotected under mild acidic conditions, exposing the reactive aminooxy group for further functionalization . This mechanism allows this compound to modify proteins, peptides, and other biomolecules, thereby influencing their activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its activity for extended periods, but degradation products may form under certain conditions . These degradation products can potentially affect cellular functions and experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of stable amide bonds with primary amine groups. Enzymes such as EDC and HATU facilitate this reaction by promoting the formation of reactive intermediates . The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates its solubility and distribution in aqueous environments . The compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins . These interactions can affect the localization and activity of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins . These interactions can affect the activity and function of this compound within cells, influencing cellular processes such as signaling, metabolism, and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG4-CH2CO2H typically involves the following steps:

    Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then linked to a PEG4 chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the PEG linkage.

    Introduction of the Carboxylic Acid: The terminal carboxylic acid group is introduced through a reaction with a suitable carboxylating agent

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG4-CH2CO2H undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

t-Boc-Aminooxy-PEG4-CH2CO2H has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, to PEG chains, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Utilized in the production of PEGylated compounds for various industrial applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-Aminooxy-PEG4-CH2CO2H is unique due to its PEG4 spacer, which provides enhanced solubility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in biological and pharmaceutical applications where solubility is crucial .

Properties

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRAJIPQLHJVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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